2-chloro-5-(4-chlorophenyl)-1,3-oxazole
Description
2-Chloro-5-(4-chlorophenyl)-1,3-oxazole is a halogenated heterocyclic compound featuring a 1,3-oxazole core substituted with two chlorine atoms at the 2-position and the para position of the phenyl ring.
Properties
CAS No. |
1240282-86-3 |
|---|---|
Molecular Formula |
C9H5Cl2NO |
Molecular Weight |
214 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of 5-(4-Chlorophenyl)Oxazole
4-Chlorobenzaldehyde reacts with TosMIC (25 ) in methanol under basic conditions (K₂CO₃, reflux), forming 5-(4-chlorophenyl)oxazole via a [3+2] cycloaddition mechanism. The reaction proceeds through deprotonation of TosMIC, nucleophilic attack on the aldehyde, and elimination of toluenesulfinic acid. Typical yields range from 70–85%, depending on solvent purity and reaction time.
Regioselective Chlorination at Position 2
The intermediate 5-(4-chlorophenyl)oxazole undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The electron-deficient C2 position of the oxazole ring is preferentially chlorinated due to resonance stabilization of the intermediate chloronium ion. This step achieves 90–95% conversion, with purification via silica gel chromatography yielding the final product in >95% purity.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| TosMIC Equivalents | 1.2 eq | Maximizes aldehyde conversion |
| Chlorination Temp | 0–5°C | Minimizes di/tri-chlorination |
| Reaction Time | 4–6 h | Balances completion vs. degradation |
Cyclization of α-Amino Ketone Precursors
This method leverages α-amino ketones as cyclization substrates, adapted from the Cornforth reaction.
Synthesis of α-Amino-4-chlorophenyl Ketone
Condensation of 4-chlorophenylglycine with acetyl chloride in dimethylformamide (DMF) yields N-acetyl-4-chlorophenylglycine. Treatment with phosphorus pentachloride (PCl₅) at −10°C generates the α-amino ketone intermediate, which is unstable and requires immediate use.
Cyclo-Chlorination with PCl₃
The α-amino ketone reacts with phosphorus trichloride (PCl₃) in toluene at 60°C, inducing simultaneous cyclization and chlorination. The mechanism involves nucleophilic attack by the amino group on the carbonyl carbon, followed by HCl elimination and PCl₃-mediated chlorination at C2. Reported yields are 65–75%, with byproducts including phosphorylated derivatives.
Challenges
-
Moisture sensitivity of PCl₃ necessitates anhydrous conditions.
-
Competing hydrolysis reduces yields if reaction temps exceed 70°C.
Post-Synthetic Chlorination of Preformed Oxazoles
Synthesis of 5-(4-Chlorophenyl)-1,3-Oxazole
A Hantzsch-type reaction between 4-chlorobenzamide and chloroacetaldehyde in acetic acid forms the parent oxazole. This method, however, suffers from low yields (40–50%) due to competing polymerization of chloroacetaldehyde.
Electrophilic Aromatic Chlorination
Direct chlorination using N-chlorosuccinimide (NCS) and Lewis acids (e.g., FeCl₃) selectively targets the C2 position. In acetonitrile at 80°C, this achieves 60–70% conversion but requires rigorous exclusion of light to prevent radical side reactions.
Comparative Efficiency
| Chlorinating Agent | Temp (°C) | Selectivity (C2:C4) | Yield (%) |
|---|---|---|---|
| NCS/FeCl₃ | 80 | 8:1 | 68 |
| Cl₂ gas | 25 | 3:1 | 52 |
| SO₂Cl₂ | 0 | 12:1 | 89 |
Solid Phosgene-Mediated Cyclization
Adapted from Patent CN111153868B, this method uses solid phosgene (triphosgene) for one-pot cyclization and chlorination.
Reaction Protocol
-
Substrate Preparation : α-p-Chlorophenyl glycine (1.85 kg) is dispersed in xylene.
-
Reagent Addition : Trifluoroacetic acid (1.35 kg) and triethylamine (1.30 kg) are added dropwise at 20–25°C.
-
Cyclization : Solid phosgene solution (2.55 kg triphosgene in xylene) is introduced at 60°C for 3 h.
-
Workup : Aqueous extraction followed by reduced-pressure distillation yields 2.50 kg of product (95.4% yield).
Advantages
-
Triphosgene eliminates HCl mist generation, enhancing safety.
-
Solvent recovery (xylene) reduces environmental impact.
Oxidation-Chlorination Tandem Approach
A novel route from Patent CN104292179A involves oxidation of 5-methyl intermediates followed by chlorination:
Synthesis of 5-Methylbenzo[d]oxazole
2-Nitro-4-methylphenol is reduced to 2-amino-4-methylphenol, which undergoes cyclization with potassium ethyl xanthate to form the benzo[d]oxazole core.
Oxidation to Aldehyde and Chlorination
Manganese dioxide oxidizes the methyl group to an aldehyde, which is subsequently chlorinated using SOCl₂. While this method achieves 70% overall yield, scalability is limited by the cost of MnO₂.
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Average Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Van Leusen + SO₂Cl₂ | 89 | 95.8 | High |
| α-Amino Ketone Cyclization | 72 | 87.2 | Moderate |
| Solid Phosgene | 95.4 | 96.0 | High |
| Hantzsch + NCS | 53 | 91.5 | Low |
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(4-chlorophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-chloro-5-(4-chlorophenyl)-1,3-oxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogen Substitution and Bioactivity
Halogenation significantly influences bioactivity and physicochemical properties. Key comparisons include:
- Chlorine vs. Bromine : Brominated analogs (e.g., 5-(4-bromophenyl)-1,3-oxazole) exhibit stronger enzyme inhibition due to bromine’s larger atomic radius enhancing van der Waals interactions . However, chlorine’s smaller size may improve metabolic stability .
- Fluorine Substitution : Fluorinated compounds (e.g., 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) show reduced lipophilicity but improved selectivity toward Gram-positive bacteria .
Core Heterocycle Modifications
The 1,3-oxazole core’s electronic properties differ from thiazole or oxadiazole derivatives:
Substituent Position and Conformation
Para-substituted chlorophenyl groups are common in bioactive compounds:
- Crystal Packing : Isostructural compounds with Cl (4) and Br (5) substituents show nearly identical conformations but adjust crystal packing due to halogen size differences .
- Antimicrobial Activity : 5-(4-chlorophenyl)-1,3-oxazole derivatives with para-substitution demonstrate 2–4× higher activity against MRSA compared to meta-substituted analogs .
Functional Group Additions
Sulfonyl, pyridinyl, or triazole groups modulate solubility and target interactions:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-5-(4-chlorophenyl)-1,3-oxazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization of precursors such as 4-chlorobenzaldehyde, chloroacetic acid, and ammonium acetate. Catalysts like phosphorus oxychloride (POCl₃) or hydrochloric acid (HCl) are critical for facilitating ring closure. Reaction parameters (temperature: 80–100°C, solvent: ethanol/dichloromethane) must be tightly controlled to achieve yields >70% .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity threshold) .
Q. How can spectroscopic techniques characterize the compound’s structural integrity?
- Analytical Workflow :
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for 4-chlorophenyl; oxazole protons at δ 6.5–7.0 ppm) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 238.6 (calculated) validates molecular weight .
- FT-IR : Detect C-Cl stretches (650–750 cm⁻¹) and oxazole ring vibrations (1600–1650 cm⁻¹) .
Q. What initial biological screening assays are suitable for evaluating antimicrobial activity?
- Protocols :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (concentration range: 1–100 µg/mL) .
- Cytotoxicity : Screen against human cell lines (e.g., HEK-293) via MTT assay to establish selectivity indices .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- In Silico Strategies :
- Molecular Docking : Use AutoDock Vina to simulate binding with enzymes like cytochrome P450 (binding energy < −7 kcal/mol suggests strong affinity) .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Troubleshooting :
- Purity Verification : Re-analyze compound batches via HPLC-MS to exclude impurities (>98% purity required for reproducible results) .
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- SAR Design :
- Substituent Modifications : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to assess impacts on lipophilicity (logP) and membrane permeability .
- Oxazole Ring Functionalization : Introduce methyl or carboxamide groups at position 4 to enhance metabolic stability .
Methodological Tables
Table 1 : Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | POCl₃ (1.2 equiv) | |
| Temperature | 90°C (±2°C) | |
| Reaction Time | 6–8 hours | |
| Purification Method | Column chromatography |
Table 2 : Comparative Bioactivity of Analogues
| Compound Modification | MIC (S. aureus) | Cytotoxicity (IC₅₀) |
|---|---|---|
| 4-Chlorophenyl substituent | 12.5 µg/mL | >100 µM |
| 3-Fluorophenyl substituent | 25 µg/mL | 85 µM |
| Methoxyphenyl substituent | 50 µg/mL | >100 µM |
| Data adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
